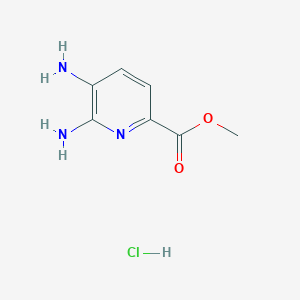

Methyl 5,6-diaminopyridine-2-carboxylate hydrochloride

CAS No.: 1803600-70-5

Cat. No.: VC2884606

Molecular Formula: C7H10ClN3O2

Molecular Weight: 203.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803600-70-5 |

|---|---|

| Molecular Formula | C7H10ClN3O2 |

| Molecular Weight | 203.62 g/mol |

| IUPAC Name | methyl 5,6-diaminopyridine-2-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C7H9N3O2.ClH/c1-12-7(11)5-3-2-4(8)6(9)10-5;/h2-3H,8H2,1H3,(H2,9,10);1H |

| Standard InChI Key | XQHSLNXWQWZVDS-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=NC(=C(C=C1)N)N.Cl |

| Canonical SMILES | COC(=O)C1=NC(=C(C=C1)N)N.Cl |

Introduction

Chemical Structure and Properties

Methyl 5,6-diaminopyridine-2-carboxylate hydrochloride is characterized by a heterocyclic structure containing a pyridine ring with functional groups that contribute to its chemical versatility. The compound features two amino groups at positions 5 and 6, and a methyl carboxylate group at position 2 of the pyridine ring, with the molecule existing as a hydrochloride salt.

Physical and Chemical Properties

The basic physical and chemical properties of Methyl 5,6-diaminopyridine-2-carboxylate hydrochloride are summarized in Table 1.

| Property | Value |

|---|---|

| CAS Registry Number | 1803600-70-5 |

| Molecular Formula | C₇H₁₀ClN₃O₂ |

| Molecular Weight | 203.62 g/mol |

| Appearance | Typically a crystalline solid |

| Solubility | Soluble in polar solvents including water and alcohols |

| Stability | Relatively stable under standard conditions |

| Functional Groups | Two amino groups, carboxylate ester, pyridine nitrogen |

This compound's structure contributes to its unique chemical behavior. The presence of two amino groups makes it an excellent nucleophile and provides sites for hydrogen bonding, while the carboxylate functionality offers opportunities for further chemical modifications. The pyridine nitrogen adds to the compound's basic character, though this is modified by the hydrochloride salt formation.

Structural Characteristics

The positioning of the amino groups at the 5 and 6 positions creates an ortho-diamine arrangement that is particularly valuable for heterocycle formation reactions. The electronegative nitrogen in the pyridine ring influences the reactivity of the amino groups, creating an electron distribution that differs significantly from benzenoid analogs. This electronic configuration contributes to the compound's distinctive reactivity patterns in various chemical transformations.

Synthesis Methods

The synthesis of Methyl 5,6-diaminopyridine-2-carboxylate hydrochloride typically involves the esterification of 5,6-diaminopyridine-2-carboxylic acid with methanol in the presence of hydrochloric acid. This process represents a classical Fischer esterification reaction, where the carboxylic acid is converted to its methyl ester under acidic conditions.

Industrial Scale Production

For industrial-scale production, the synthesis process can be optimized using continuous flow reactors and automated purification systems. These modern approaches offer several advantages over traditional batch processes, including:

-

Improved reaction control and reproducibility

-

Enhanced safety through better heat management

-

Reduced solvent usage and waste generation

-

Higher throughput and productivity

-

Consistent product quality

The development of efficient synthetic routes for Methyl 5,6-diaminopyridine-2-carboxylate hydrochloride is crucial for its commercial viability and application in various fields, including pharmaceutical research and materials science.

Related Synthetic Approaches

The synthesis of related compounds, such as Ethyl 5,6-diaminopyridine-2-carboxylate, provides insight into potential alternative synthetic routes. These methods typically require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Many reactions must be conducted under inert atmospheres to prevent oxidation or degradation of sensitive intermediates.

Chemical Reactions and Mechanisms

Methyl 5,6-diaminopyridine-2-carboxylate hydrochloride participates in a diverse range of chemical reactions, primarily due to its reactive amino groups and the carboxylate functionality.

Reactivity of Amino Groups

The two amino groups at positions 5 and 6 make this compound particularly valuable for heterocycle formation. A notable example is the condensation reaction with aldehydes to form imidazo[4,5-b]pyridine derivatives . These reactions typically proceed through imine formation followed by cyclization:

-

Nucleophilic attack of the amino group on the carbonyl carbon of an aldehyde

-

Formation of a hemiaminal intermediate

-

Dehydration to form an imine

-

Intramolecular cyclization involving the second amino group

-

Aromatization to form the imidazole ring

These condensation reactions have been successfully employed with various aryl and heteroaryl aldehydes to produce structurally diverse imidazo[4,5-b]pyridine-5-carboxylic acids and their derivatives .

Interactions with Biological Systems

The compound's mechanism of action in biological contexts often involves interactions with enzymes or receptors through hydrogen bonding. The amino groups can serve as hydrogen bond donors, while the pyridine nitrogen and carboxyl group can function as hydrogen bond acceptors. This capacity for multiple hydrogen bonding interactions contributes to the compound's potential in pharmaceutical applications.

Applications in Research and Industry

Methyl 5,6-diaminopyridine-2-carboxylate hydrochloride has found applications across several fields, particularly in medicinal chemistry and organic synthesis.

Medicinal Chemistry Applications

In medicinal chemistry, this compound serves as a valuable building block for the synthesis of biologically active molecules. Its structural features make it suitable for the development of compounds with potential pharmaceutical applications. The diamine functionality, combined with the carboxylate group, provides a scaffold that can be modified to target specific biological activities.

| Application Area | Potential Use |

|---|---|

| Enzyme Inhibitors | Development of compounds that can modulate enzyme activity |

| Receptor Ligands | Creation of molecules that interact with specific cellular receptors |

| Anti-infective Agents | Synthesis of compounds with antimicrobial or antiviral properties |

| Neurological Therapeutics | Development of compounds that affect neurotransmitter systems |

The structural similarity to compounds with established pharmacological properties suggests potential applications in treating various medical conditions, though specific therapeutic applications require extensive further research and development.

Comparative Analysis with Related Compounds

Understanding Methyl 5,6-diaminopyridine-2-carboxylate hydrochloride in the context of related compounds provides valuable insights into its unique properties and applications.

Comparison with Ethyl 5,6-diaminopyridine-2-carboxylate

| Property | Methyl 5,6-diaminopyridine-2-carboxylate hydrochloride | Ethyl 5,6-diaminopyridine-2-carboxylate |

|---|---|---|

| Molecular Formula | C₇H₁₀ClN₃O₂ | C₈H₁₁N₃O₂ |

| Molecular Weight | 203.62 g/mol | 181.19 g/mol |

| Salt Form | Hydrochloride | Free base |

| Solubility | Generally higher in water due to salt form | Generally higher in organic solvents |

| Reactivity | Amino groups possibly less nucleophilic due to protonation | Amino groups more nucleophilic |

The choice between these compounds in synthetic applications depends on factors such as required solubility profile, reactivity considerations, and the specific requirements of the intended synthetic pathway.

Role in Synthesizing Imidazo[4,5-b]pyridine Derivatives

Both Methyl 5,6-diaminopyridine-2-carboxylate hydrochloride and related compounds serve as important precursors in the synthesis of imidazo[4,5-b]pyridine derivatives . These heterocyclic systems have attracted considerable interest due to their diverse biological activities and potential pharmaceutical applications.

The condensation of these diaminopyridine derivatives with aryl or heteroaryl aldehydes represents a versatile synthetic approach to structurally diverse imidazo[4,5-b]pyridines . These reactions typically proceed under mild conditions, making them attractive for the preparation of compound libraries for biological screening.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume